Cas no 81633-94-5 (2,4-Dimethyl-5-hydroxyanisole)

2,4-Dimethyl-5-hydroxyanisole 化学的及び物理的性質
名前と識別子
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- 2,4-Dimethyl-5-hydroxyanisole
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- インチ: 1S/C9H12O2/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5,10H,1-3H3
- InChIKey: HFWQZZPQUOMMEH-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(C)=CC=1C)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 125
- トポロジー分子極性表面積: 29.5
- XLogP3: 2.3
2,4-Dimethyl-5-hydroxyanisole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009852-1g |
2,4-Dimethyl-5-hydroxyanisole |
81633-94-5 | 97% | 1g |
$1549.60 | 2023-09-01 | |
Alichem | A010009852-250mg |
2,4-Dimethyl-5-hydroxyanisole |
81633-94-5 | 97% | 250mg |
$489.60 | 2023-09-01 | |
Alichem | A010009852-500mg |
2,4-Dimethyl-5-hydroxyanisole |
81633-94-5 | 97% | 500mg |
$782.40 | 2023-09-01 |
2,4-Dimethyl-5-hydroxyanisole 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
2,4-Dimethyl-5-hydroxyanisoleに関する追加情報
Chemical Profile of 2,4-Dimethyl-5-hydroxyanisole (CAS No. 81633-94-5)
2,4-Dimethyl-5-hydroxyanisole, identified by its Chemical Abstracts Service (CAS) number 81633-94-5, is a significant organic compound with a well-documented structure and diverse applications in the field of chemical and pharmaceutical research. This compound, characterized by its methoxy and hydroxyl functional groups, exhibits unique chemical properties that make it valuable in synthetic chemistry, particularly in the development of fine chemicals and intermediates.
The molecular structure of 2,4-Dimethyl-5-hydroxyanisole consists of a benzene ring substituted with two methyl groups at the 2nd and 4th positions, and a hydroxyl group at the 5th position. This arrangement imparts distinct reactivity patterns, making it a versatile building block in organic synthesis. The presence of both electron-donating methoxy groups and an electron-withdrawing hydroxyl group creates a balance that influences its interaction with various reagents and catalysts.
In recent years, 2,4-Dimethyl-5-hydroxyanisole has garnered attention in academic and industrial research due to its potential applications in pharmaceutical synthesis. Its structural features allow for facile modifications, enabling the creation of more complex molecules. For instance, researchers have explored its utility in constructing heterocyclic compounds, which are prevalent in many bioactive molecules. The compound’s ability to undergo selective reactions such as etherification, esterification, and oxidation has made it a staple in synthetic protocols.
One of the most compelling aspects of 2,4-Dimethyl-5-hydroxyanisole is its role in the development of novel therapeutic agents. Recent studies have highlighted its potential as an intermediate in the synthesis of antioxidants and anti-inflammatory compounds. The hydroxyl group provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities. Additionally, its aromatic nature suggests compatibility with drug delivery systems designed to enhance bioavailability.
The pharmaceutical industry has been particularly interested in derivatives of 2,4-Dimethyl-5-hydroxyanisole due to their structural similarity to known bioactive molecules. For example, modifications at the methyl or hydroxyl positions can lead to compounds with enhanced binding affinity to biological targets. This has spurred interest in computational modeling studies to predict the pharmacokinetic properties of potential derivatives before experimental synthesis.
Beyond pharmaceuticals, 2,4-Dimethyl-5-hydroxyanisole finds applications in the agrochemical sector as well. Its derivatives have been investigated for their potential as growth regulators or pest repellents. The stability of the benzene ring under various environmental conditions makes it an attractive scaffold for such applications. Furthermore, its role as a precursor in synthesizing dyes and pigments has not been overlooked, given its ability to form stable complexes with metal ions.
The synthesis of 2,4-Dimethyl-5-hydroxyanisole typically involves multi-step organic reactions starting from readily available precursors such as anisole or cresols. Advances in catalytic processes have enabled more efficient and sustainable routes to this compound, reducing waste and energy consumption. Green chemistry principles have been increasingly applied to optimize these synthetic pathways, ensuring compliance with environmental regulations while maintaining high yields.
In conclusion,2,4-Dimethyl-5-hydroxyanisole (CAS No. 81633-94-5) is a multifaceted compound with broad utility across multiple industries. Its structural versatility and reactivity make it indispensable in synthetic chemistry research. As scientific understanding advances,the potential applications of this compound are expected to expand further,driven by innovative synthetic methodologies and interdisciplinary collaborations between academia and industry.
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